SIRIUS SUPRA SCARLET GG
Description
Properties
CAS No. |
1325-63-9 |
|---|---|
Molecular Formula |
C12H16BrN |
Origin of Product |
United States |
Chemical Structure and Synthetic Methodologies for Sirius Supra Scarlet Gg
Structural Analysis of the Azo and Stilbene (B7821643) Chromophore System
Attached to this stilbene backbone are two azo groups, making it a disazo dye. These azo groups act as bridges, linking the central stilbene structure to other aromatic moieties, referred to as coupling components. The extended conjugation created by the seamless integration of the stilbene and multiple azo chromophores is the primary determinant of the dye's ability to absorb light in the visible spectrum, resulting in its characteristic red hue. The sulfonate groups (-SO3H) appended to the stilbene core impart water solubility to the dye molecule, a crucial property for its application in dyeing processes.
Table 1: Key Chromophoric and Auxochromic Groups in Sirius Supra Scarlet GG
| Functional Group | Chemical Formula | Role in Dye Molecule |
|---|---|---|
| Stilbene | -C6H4-CH=CH-C6H4- | Core structural backbone, contributes to conjugation |
| Azo | -N=N- | Chromophore, links aromatic systems, extends conjugation |
| Sulfonate | -SO3H | Auxochrome, imparts water solubility |
| Amino | -NH2 | Auxochrome, can be diazotized for synthesis |
| Hydroxyl | -OH | Auxochrome, modifies color and fastness properties |
Principles of Azo Dye Synthesis Relevant to this compound
The synthesis of stilbene azo dyes like this compound is a multi-step process rooted in the fundamental reactions of aromatic chemistry, namely diazotization and azo coupling.
The general synthetic pathway for many stilbene dyes begins with the oxidative dimerization of 4-nitrotoluene-2-sulfonic acid in an alkaline medium. This reaction yields 4,4'-dinitro-2,2'-stilbenedisulfonic acid. researchgate.net Subsequent reduction of the nitro groups to amino groups furnishes 4,4'-diamino-2,2'-stilbenedisulfonic acid, a key intermediate. researchgate.netwikipedia.org
The two primary amino groups on the 4,4'-diaminostilbene-2,2'-disulfonic acid molecule can then be diazotized. Diazotization involves treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures to form a highly reactive diazonium salt. wikipedia.orgworlddyevariety.commacschem.us
Following diazotization, the resulting bis-diazonium salt is reacted with aromatic coupling components. researchgate.netsciforum.net These coupling components are typically phenols or aromatic amines that are activated towards electrophilic aromatic substitution. The diazonium ion acts as the electrophile in this reaction. The specific choice of coupling components determines the final shade and properties of the dye.
A described manufacturing method for C.I. Direct Red 76 involves the reaction of (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid with the diazotized product of 5-Amino-2-methoxybenzenesulfanilic acid, which is then coupled with 2-Amino-4-methylanisole. worlddyevariety.com The resulting intermediate is then treated with a reducing agent, such as glucose and sodium carbonate, to arrive at the final dye structure. worlddyevariety.com
Table 2: Key Synthetic Steps for Stilbene Azo Dyes
| Reaction Step | Description | Key Reagents |
|---|---|---|
| Dimerization | Oxidative coupling of a nitrotoluene derivative to form the stilbene backbone. | 4-nitrotoluene-2-sulfonic acid, alkaline conditions |
| Reduction | Conversion of nitro groups on the stilbene core to primary amino groups. | Iron powder or other reducing agents |
| Diazotization | Conversion of primary aromatic amino groups to reactive diazonium salts. | Sodium nitrite, mineral acid (e.g., HCl), low temperature |
| Azo Coupling | Reaction of the diazonium salt with an activated aromatic compound (coupling component). | Phenols, aromatic amines, alkaline or slightly acidic conditions |
Strategies for Derivatization and Structural Modification of this compound
The derivatization and structural modification of direct dyes like this compound are undertaken to enhance specific properties such as wash fastness, light fastness, and affinity for particular substrates.
One common strategy involves the introduction of reactive functional groups into the dye molecule. These reactive groups can form covalent bonds with the hydroxyl groups of cellulosic fibers (like cotton), leading to a much more permanent dyeing. The 4,4'-diaminostilbene-2,2'-disulfonic acid core can serve as a bridging unit for the attachment of such reactive moieties.
Another approach to modification is to alter the coupling components used in the synthesis. By varying the substituents on the aromatic rings of the coupling components, it is possible to fine-tune the electronic properties of the dye molecule. For instance, introducing electron-donating or electron-withdrawing groups can shift the absorption maximum of the dye, thereby changing its color. The number and position of solubilizing groups like sulfonate or carboxylate groups can also be adjusted to modify the dye's solubility and dyeing characteristics.
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Direct Red 76 | |
| 4,4'-diaminostilbene-2,2'-disulfonic acid | |
| 4-nitrotoluene-2-sulfonic acid | |
| 4,4'-dinitro-2,2'-stilbenedisulfonic acid | |
| Sodium nitrite | |
| (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid | |
| 5-Amino-2-methoxybenzenesulfanilic acid | |
| 2-Amino-4-methylanisole | |
| Glucose |
Advanced Spectroscopic and Electronic Structure Investigations of Sirius Supra Scarlet Gg
Spectroscopic Characterization Techniques for Dye Analysis
UV/Visible Absorption Spectroscopy Studies
UV/Visible absorption spectroscopy is a primary technique for analyzing dyes, as it directly measures the electronic transitions responsible for their color. For Sirius Supra Scarlet GG (Direct Red 23), the absorption spectrum is characterized by a strong absorbance in the visible region. The maximum absorption wavelength (λmax) for this dye is consistently reported in the range of 503 to 520 nm in aqueous solutions. nih.gov This peak corresponds to the energy required to excite electrons within the conjugated pi-system of the molecule, primarily the π → π* transitions of the azo chromophores.
Reported Absorption Maxima (λmax) for this compound (Direct Red 23)
| Reported λmax (nm) | Medium | Reference |
|---|---|---|
| 503 | Aqueous Solution | nih.gov |
| 507 | Aqueous Solution | researchgate.net |
| 505–520 | Visible Spectrum |
Influence of Solvent and pH on Spectroscopic Properties
The electronic transitions of this compound are sensitive to the surrounding chemical environment, including the solvent and pH of the solution. This sensitivity, known as solvatochromism, can cause shifts in the absorption maximum.
Influence of Solvent: The polarity of the solvent can alter the energy levels of the dye's ground and excited states differently, leading to shifts in the absorption spectrum. vlabs.ac.intutorchase.com this compound is soluble in water and ethanol (B145695) but insoluble in less polar solvents like acetone. sdinternational.com While detailed studies quantifying the solvatochromic shifts in a wide range of organic solvents are not extensively available, the general principle suggests that polar solvents capable of hydrogen bonding would interact with the sulfonate and hydroxyl groups, influencing the electron distribution and, consequently, the energy of the electronic transitions. nih.gov
Influence of pH: Changes in pH directly affect the protonation state of the auxochromic hydroxyl (–OH) and sulfonic acid (–SO₃H) groups. These changes in ionization alter the electron-donating or -withdrawing nature of these groups, which in turn modifies the electron delocalization across the conjugated system and shifts the absorption spectrum. Qualitative observations show distinct color changes in highly acidic or alkaline environments. For instance, in concentrated sulfuric acid, the dye appears magenta, while in concentrated sodium hydroxide, it is red. colorantsgroup.com The optimal pH for the decolorization of Direct Red 23 has been identified as 8.0, with lower and higher pH values decreasing the rate of removal, indicating significant pH-dependent structural or reactive changes. nih.gov
Observed Color of this compound (Direct Red 23) in Different pH Environments
| Condition | Observed Color/Precipitate | Reference |
|---|---|---|
| Concentrated Sulfuric Acid | Magenta | colorantsgroup.com |
| Concentrated Nitric Acid | Orange-yellow precipitate | colorantsgroup.com |
| Concentrated Sodium Hydroxide | Red | colorantsgroup.com |
| Concentrated Hydrochloric Acid | Burgundy precipitate | colorantsgroup.com |
Theoretical Studies of Chromophore and Auxochrome Contributions to Electronic Transitions
The vibrant color of this compound is a direct result of its specific molecular structure. The key components responsible for the electronic transitions that absorb visible light are the chromophores and auxochromes.
The primary chromophores in the molecule are the two azo (–N=N–) groups. These groups, integrated within an extensive system of conjugated aromatic rings (naphthalene and benzene (B151609) derivatives), create a large delocalized electron system. The energy required to promote electrons within this system (π → π* transitions) falls within the visible region of the electromagnetic spectrum.
The auxochromes—hydroxyl (–OH), amino (as part of the urea (B33335) linkage), and sulfonate (–SO₃⁻) groups—are crucial for modulating the color. These groups possess non-bonding electrons that can be donated into the conjugated system, which has two main effects: it extends the conjugation and increases the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), causing a bathochromic (red) shift in the absorption maximum. Furthermore, the protonation and deprotonation of these auxochromic groups, particularly the hydroxyl and sulfonic acid moieties, directly influence the electron delocalization and thus the energy of the electronic transitions, explaining the observed pH sensitivity.
Computational Modeling of Molecular Conformation and Electronic States
Computational chemistry provides powerful tools for investigating the structure and electronic properties of dye molecules at a quantum level. Methods like Density Functional Theory (DFT) can be employed to model the molecular geometry, electronic states, and predict spectroscopic properties.
For this compound (Direct Red 23), semi-empirical calculations (PM3) have been used to investigate its adsorption onto surfaces. These studies calculate atomic charge density and dipole moment to demonstrate how the dye molecule's geometry may be modified upon adsorption. nih.gov More advanced DFT studies on similar azo dyes are used to perform geometry optimization and evaluate global and local electronic properties. researchgate.net Such calculations can determine the energies of the HOMO and LUMO, the difference of which (the HOMO-LUMO gap) corresponds to the electronic excitation energy. These theoretical models can corroborate experimental UV/Vis data and provide a deeper understanding of how structural modifications or environmental effects (like solvent and pH) influence the electronic states and, therefore, the color of the dye. acs.org
Molecular Mechanisms of Sirius Supra Scarlet Gg Interaction with Biological Macromolecules and Other Substrates
Elucidating Binding Mechanisms with Amyloid Fibrils
Sirius Supra Scarlet GG is widely employed in the staining of amyloid deposits, which are insoluble fibrous protein aggregates associated with a range of diseases. The dye's affinity for amyloid fibrils is attributed to its ability to align with the characteristic cross-β-sheet structure of these pathological aggregates. This interaction enhances the birefringence of the amyloid deposits when viewed under polarized light, a key feature for their identification. The binding is a complex interplay of several molecular forces.
Contributions of Hydrogen Bonding and Van der Waals Forces
The interaction between this compound and amyloid fibrils is significantly influenced by hydrogen bonding and van der Waals forces. The planar and elongated structure of the dye molecule allows it to fit into the grooves and along the surface of the β-pleated sheets that constitute the amyloid fibril backbone. This alignment facilitates the formation of multiple weak van der Waals interactions along the length of the dye molecule and the fibril surface.
Furthermore, the nitrogen atoms within the azo groups and the oxygen atoms in the sulfonic acid groups of this compound can act as hydrogen bond acceptors, while the amine groups can act as hydrogen bond donors. These groups can form hydrogen bonds with the amino acid side chains and the peptide backbone of the amyloid protein. While direct experimental quantification of these forces for this compound is intricate, the dynamics of hydrogen bonds are known to be crucial for the stability of amyloid fibrils themselves, suggesting their importance in the binding of molecules that associate with them closely. nih.gov
Role of Electrostatic Interactions and Salt-Type Linkages
Electrostatic interactions are a primary driver of the binding between the anionic this compound dye and amyloid fibrils. This compound possesses multiple sulfonic acid groups, which are negatively charged at the pH typically used for staining. These anionic groups can form strong electrostatic interactions, or salt bridges, with positively charged amino acid residues present on the surface of the amyloid fibrils, such as lysine (B10760008), arginine, and histidine.
The stability of amyloid fibrils themselves is sensitive to electrostatic forces; strong repulsions can lead to fibril dissociation, while favorable electrostatic interactions, like salt bridges, contribute to their stability. nih.gov The addition of the highly charged dye molecules introduces new electrostatic interactions that stabilize the dye-fibril complex. The sensitivity of fibril aggregation to salt concentration further underscores the critical role of electrostatic interactions in the association of molecules with amyloid structures. nih.gov The ionic binding between the dye's sulfonic acid groups and the protein's basic groups is a key component of the staining mechanism. aatbio.com
Impact of Substrate Conformation on Dye Binding Affinity
The binding affinity of this compound for proteinaceous substrates is highly dependent on their conformation. The dye exhibits a strong preference for the β-pleated sheet conformation that is the hallmark of amyloid fibrils. aatbio.com This conformational specificity is the basis for its use as a diagnostic tool for amyloidosis. In contrast, the dye shows little to no affinity for the same proteins in their soluble, non-aggregated state, which typically possess α-helical or random coil structures.
The regular, repeating structure of the cross-β-sheet arrangement in amyloid fibrils provides a scaffold for the linear dye molecules to align themselves parallel to the fibril axis. This ordered arrangement is crucial for the characteristic birefringence observed upon staining. Ligands with a high affinity for amyloid fibrils often bind to hydrophobic grooves on the fibril surface, with their long axis oriented nearly parallel to the fibril axis. Therefore, the specific tertiary and quaternary structure of the amyloid fibril directly dictates the binding affinity and the resulting optical properties of the stained aggregate.
| Factor | Influence on this compound - Amyloid Fibril Interaction | Supporting Evidence |
| Hydrogen Bonding | Potential formation between dye's functional groups and fibril's peptide backbone/side chains, contributing to binding specificity. | Inferred from the general principles of molecular interactions and the known stability of amyloid fibrils through hydrogen bonds. nih.gov |
| Van der Waals Forces | Multiple weak interactions occur due to the close, parallel alignment of the planar dye molecule with the fibril surface. nih.gov | The planar nature of the dye and the grooved surface of the fibril allow for significant cumulative attractive forces. |
| Electrostatic Interactions | Primary driving force; anionic sulfonic acid groups on the dye form salt bridges with cationic amino acid residues on the fibril. nih.gov | The highly charged nature of the dye and the presence of charged residues on amyloid proteins make this a dominant interaction. nih.govaatbio.com |
| Substrate Conformation | High specificity for the β-pleated sheet structure of amyloid fibrils; negligible binding to soluble, non-fibrillar protein forms. aatbio.com | The ordered, repetitive structure of the β-sheet is essential for the parallel alignment of dye molecules, leading to birefringence. |
Molecular Interactions with Collagenous Structures
This compound, when used in a solution of picric acid (a formulation known as Picro-Sirius Red), is a highly effective stain for collagen fibers. This method is prized for its ability to enhance the natural birefringence of collagen, making it an excellent tool for studying the organization and structure of the extracellular matrix.
Specificity of Dye-Collagen Binding in Connective Tissues
The specificity of this compound for collagen is rooted in the chemical properties of both the dye and the protein. This compound is a long, linear molecule containing six sulfonic acid groups. These groups are strongly anionic and readily react with the basic amino acid residues of collagen, such as lysine and arginine, through the formation of electrostatic bonds. nih.gov
The Picro-Sirius Red staining method's high specificity is also attributed to the presence of picric acid. The picric acid is thought to suppress the staining of non-collagenous proteins, thereby enhancing the selectivity for collagen. The elongated dye molecules align themselves in a parallel fashion along the major axis of the collagen fibers. This ordered arrangement of dye molecules on the highly structured collagen polymer is the key to the enhanced birefringence observed under polarized light.
| Interacting Molecule | Key Functional Groups | Type of Interaction | Result |
| This compound | Sulfonic acid groups (-SO3H) | Electrostatic (Salt linkages) | Anionic dye binds to cationic sites on collagen. |
| Collagen | Basic amino acid residues (e.g., Lysine, Arginine) | Electrostatic (Salt linkages) | Cationic sites on protein bind to anionic dye. |
Differential Staining Properties Based on Collagen Type and Organization
When Picro-Sirius Red stained sections are viewed with a polarizing microscope, collagen fibers often exhibit a spectrum of colors, which has historically been interpreted as a method for differentiating collagen types. Thicker, more densely packed fibers, such as type I collagen, typically appear yellow to red, while thinner, less organized fibers, like type III collagen (reticular fibers), tend to appear green. abcam.comjst.go.jp
| Birefringence Color | Associated Collagen Fiber Characteristics | Commonly Associated Collagen Type (with caution) |
| Green to Yellowish-Green | Thinner, less densely packed, and/or less organized fibers. | Type III Collagen jst.go.jp |
| Yellow, Orange, or Red | Thicker, more densely packed, and highly organized fibers. | Type I Collagen nih.govjst.go.jp |
| Variable | Dependent on tissue type and species. | Type II Collagen jst.go.jp |
Advanced Methodologies for Application and Analytical Study of Sirius Supra Scarlet Gg
Optimization of Staining Protocols for Enhanced Specificity and Resolution
The efficacy of Sirius Supra Scarlet GG as a histological stain is highly dependent on the meticulous optimization of staining protocols. These procedures are designed to maximize the specificity of the dye for its target substrate, thereby enhancing the resolution and clarity of microscopic visualization.
Parameters Affecting Dye-Substrate Selectivity
The selectivity of this compound for substrates, most notably collagen, is influenced by a range of physicochemical parameters. The strong affinity of this anionic dye is primarily for basic amino acids within collagen molecules. nih.gov The binding is further stabilized by non-ionic interactions such as van der Waals forces and hydrophobic bonding. nih.gov Key parameters that are manipulated to optimize this selectivity include pH, dye concentration, and the use of ancillary chemicals.
Staining is typically conducted in a highly acidic environment, commonly achieved by dissolving the dye in a saturated aqueous solution of picric acid. iu.edu This acidic milieu is crucial as it suppresses the ionization of carboxyl groups in the protein and enhances the positive charges on basic amino acid residues, thereby promoting the electrostatic interaction with the sulfonic acid groups of the dye. mdpi.com The use of phosphomolybdic acid as a pre-treatment step can also be employed to acclimatize the tissue to a low pH and provide a yellow counterstain. nih.gov
Washing steps post-staining are equally critical. Rinsing with acidified water (e.g., with acetic acid) helps to remove non-specifically bound dye molecules, thus reducing background staining and improving the signal-to-noise ratio. The duration of the staining process itself is another parameter that requires optimization; a one-hour incubation is often sufficient to achieve near-equilibrium staining.
Table 1: Key Parameters for Optimizing this compound Staining
| Parameter | Recommended Condition | Rationale |
| pH | Highly acidic (e.g., in saturated picric acid) | Enhances positive charges on collagen for electrostatic interaction with the anionic dye. |
| Staining Duration | Typically 1 hour | Allows for near-equilibrium binding of the dye to the substrate. |
| Post-Staining Wash | Acidified water | Removes non-specifically bound dye, reducing background and enhancing contrast. |
| Dye Concentration | 0.1% in picric acid solution | Provides sufficient dye molecules for binding without excessive background staining. |
Methodological Enhancements for Microscopic Visualization
Methodological enhancements for visualizing tissues stained with this compound are centered on improving contrast, resolution, and the ability to differentiate between various stained structures. A significant enhancement is the combination of this compound staining with other dyes to provide a more comprehensive view of tissue composition. For instance, it can be used in conjunction with Weigert's hematoxylin (B73222) to stain nuclei, providing anatomical context to the collagen staining.
Another methodological refinement involves the careful preparation of tissue sections. Uniformly cut sections, typically at a thickness of 4-6 µm, are recommended to ensure consistent staining and predictable effects when using techniques like polarized light microscopy. iu.edu The choice of fixative is also important, with neutral buffered formalin being a common choice that provides good preservation of tissue architecture. nih.gov
Integration with High-Resolution Imaging Techniques
The unique properties of this compound, particularly its ability to enhance the natural birefringence of collagen, make it highly suitable for integration with advanced, high-resolution imaging techniques.
Electron Microscopy-Based Analysis of Stained Structures
While this compound is predominantly used in light microscopy, the principles of correlative light-electron microscopy (CLEM) offer a pathway for its integration with electron microscopy. CLEM combines the advantages of fluorescence light microscopy for identifying specific labeled structures with the high-resolution ultrastructural detail provided by electron microscopy. nih.govnih.gov In a hypothetical CLEM workflow involving this compound, the dye could first be used to identify regions of interest (e.g., areas of dense collagen deposition) under a light microscope. These identified regions could then be targeted for ultrathin sectioning and subsequent analysis by transmission electron microscopy (TEM) to reveal the fine ultrastructure of the stained collagen fibrils. iu.eduharvard.edu Standard TEM sample preparation involves fixation with glutaraldehyde, post-fixation with osmium tetroxide, dehydration, and embedding in resin. iu.eduharvard.edu
Polarized Light Microscopy for Birefringence Studies
The most powerful application of this compound is in conjunction with polarized light microscopy. nih.gov Collagen fibers possess intrinsic birefringence, meaning they can rotate the plane of polarized light. researchgate.net When this compound molecules align in parallel with the long axis of collagen fibers, this inherent birefringence is dramatically enhanced. nih.gov This enhancement allows for the detailed visualization and analysis of collagen fiber organization, which is invaluable in studies of connective tissue pathology and fibrosis. iu.eduresearchgate.net
Under polarized light, the thickness and arrangement of collagen fibers correlate with the observed interference colors. Thicker, more densely packed type I collagen fibers typically appear as bright red, orange, or yellow, while thinner, more loosely arranged type III collagen fibers (reticulin) often appear green. nih.gov This color differentiation enables a qualitative and, with image analysis, a semi-quantitative assessment of different collagen types within a tissue section. For optimal visualization, the microscope should be equipped with a rotating stage to allow for precise alignment of the sample in relation to the polarizers. nih.gov
Table 2: Birefringence Colors of Collagen Stained with this compound
| Collagen Fiber Characteristics | Typical Birefringence Color |
| Thick, densely packed (e.g., Type I) | Red, Orange, Yellow |
| Thin, loosely arranged (e.g., Type III) | Green |
Quantitative Assessment of Dye-Substrate Interactions
Beyond qualitative visualization, methodologies have been developed for the quantitative assessment of dye-substrate interactions involving this compound. These methods are crucial for obtaining objective data on, for example, the extent of fibrosis in a tissue sample.
One common approach is a colorimetric method where the dye is eluted from the stained tissue sections using an alkaline solution. The optical density of the eluate is then measured with a spectrophotometer, which provides a quantitative measure of the total bound dye, and by extension, the total collagen content. mdpi.com This technique is particularly useful for in vitro assays, such as those measuring collagen production by fibroblasts in culture. mdpi.com Optimization of this method involves careful consideration of incubation times, temperature, and solution concentrations to ensure linearity and sensitivity. mdpi.com
Another powerful quantitative method involves digital image analysis of stained sections. nih.gov Using images captured under bright-field or polarized light microscopy, software can be used to segment the image and quantify various parameters. nih.gov This can include measuring the area of positive staining as a percentage of the total tissue area, as well as more sophisticated analyses of fiber morphology, such as thickness, density, and orientation. nih.gov These quantitative data allow for objective comparisons between different experimental groups and can be correlated with disease progression or the effects of therapeutic interventions.
Spectrophotometric Quantification of Bound Dye
Spectrophotometry offers a robust and widely used method for the quantitative analysis of this compound, especially after it has been bound to a substrate like collagen. nih.gov This technique is predicated on the principle that the concentration of the dye in a solution is directly proportional to the amount of light it absorbs at a specific wavelength. The process typically involves the elution of the bound dye from the stained material, followed by the measurement of the eluate's absorbance.
A common application of this method is in the quantification of collagen in tissue samples. chondrex.comamsbio.com After staining with a picro-sirius red solution, the stained collagen-dye complex is washed to remove unbound dye. emory.edunih.gov Subsequently, the bound dye is eluted from the collagen using a suitable extraction buffer, often an alkaline solution such as 0.1 M sodium hydroxide. nih.gov The concentration of the eluted dye is then determined by measuring its optical density (OD) at a wavelength between 510 and 550 nm. chondrex.comamsbio.com By comparing the OD of the sample to a standard curve generated from known concentrations of the dye or a collagen standard, the amount of collagen in the original sample can be accurately calculated. chondrex.comamsbio.com
The combination of Sirius Red with Fast Green has also been utilized for the spectrophotometric analysis of collagen in paraffin-embedded sections. nih.gov This dual-staining technique allows for the differentiation of collagenous and non-collagenous proteins, with the eluted red dye corresponding specifically to the collagen content. nih.gov
A generalized procedure for the spectrophotometric quantification of bound this compound is outlined below:
| Step | Description |
| 1. Staining | The substrate is incubated with a Picro-Sirius Red solution for a defined period, typically around 60 minutes, to ensure near-equilibrium staining. emory.educancerdiagnostics.com |
| 2. Washing | The stained substrate is washed, often with an acidified water or alcohol solution, to remove any excess, unbound dye. emory.educancerdiagnostics.com |
| 3. Elution | The bound dye is extracted from the substrate using an appropriate elution or extraction buffer, such as 0.1 M NaOH. nih.gov |
| 4. Spectrophotometry | The absorbance of the eluate is measured at the dye's maximum absorbance wavelength (typically 510-550 nm) using a spectrophotometer. chondrex.comamsbio.com |
| 5. Quantification | The amount of bound dye is determined by comparing the absorbance reading to a pre-established standard curve. chondrex.comamsbio.com |
Image Analysis Techniques for Staining Intensity
Digital image analysis (DIA) provides a powerful and objective method for quantifying the intensity of this compound staining, particularly in histological applications for assessing fibrosis. nih.gov This approach overcomes the subjectivity inherent in manual scoring by pathologists and allows for detailed, reproducible measurements of collagen deposition. nih.gov
The process begins with the acquisition of high-resolution digital images of the stained tissue sections. These images can be captured using various microscopy techniques, including standard bright-field microscopy, fluorescence microscopy, or polarized light microscopy. protocols.io Polarized light microscopy is particularly valuable as it enhances the natural birefringence of collagen fibers, with thicker type I collagen fibers appearing as yellow-orange and thinner type III collagen fibers appearing as green. cancerdiagnostics.com
Once the images are acquired, specialized software is used to analyze the staining intensity. A common technique involves color deconvolution, which separates the image into its constituent color channels. The Hue/Saturation/Brightness (HSB) color space is often employed to robustly quantify the stained areas. protocols.io By setting specific thresholds for hue, saturation, and brightness, the software can accurately identify and quantify the pixels corresponding to the red-stained collagen fibers, while excluding background and non-collagenous components. protocols.io
Advanced algorithms can be designed for more specific and sensitive detection of collagen fibers. nih.gov These may involve a combination of RGB (Red-Green-Blue) and other color filters to minimize noise and false positives. nih.gov Furthermore, image analysis can be used for morphological classification of fibers based on their compactness and to perform regionalized analysis within specific histological structures. nih.gov
The key parameters quantified through image analysis include:
| Parameter | Description |
| Collagen Proportional Area (CPA) | The percentage of the total tissue area that is positively stained for collagen. nih.gov |
| Fiber Density | The number of collagen fibers per unit area. |
| Fiber Thickness | The width of the individual collagen fibers, often differentiated by color under polarized light. youtube.com |
| Fiber Orientation | The alignment and distribution of collagen fibers within the tissue. |
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies for Dye Design
Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools in the modern design and development of new dyes, including those in the azo class like this compound. researchgate.netnih.gov These theoretical methods allow for the prediction of a dye's properties before its synthesis, saving significant time and resources. dergipark.org.tr
QSAR models are mathematical equations that correlate the chemical structure of a molecule with a specific activity or property. wikipedia.org In the context of dye design, these models can predict properties such as:
Color and Absorption Spectra: By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electronic transitions that give rise to color can be predicted. nih.govacs.org
Dye-Fiber Affinity: QSAR can model the interactions between a dye molecule and a textile fiber, helping to design dyes with improved binding and fastness properties.
Photostability: The susceptibility of a dye to degradation by light can be modeled, aiding in the development of more light-fast colorants. nih.gov
Toxicity and Environmental Impact: The potential for a dye to be carcinogenic or have other adverse effects can be estimated, facilitating the design of safer alternatives. dergipark.org.trnih.govnih.gov
The development of a QSAR model involves several steps. First, a dataset of known dyes with measured properties is compiled. Then, a variety of molecular descriptors are calculated for each dye. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP), among others. nih.gov Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates the descriptors to the property of interest. researchgate.net
Computational chemistry methods, such as Density Functional Theory (DFT), are also employed to gain a deeper understanding of the electronic structure and geometry of dye molecules. mdpi.com These calculations can provide insights into the tautomeric forms of azo dyes (azo vs. hydrazone), which can significantly influence their color and properties. nih.gov The simulated vibrational (IR) and electronic (UV-Vis) spectra from these calculations can be compared with experimental data to validate the computational models. nih.govacs.orgmdpi.com
| Computational Approach | Application in Dye Design |
| QSAR/QSPR | Predicts properties like color fastness, toxicity, and dye-fiber affinity based on molecular structure. wikipedia.orgmdpi.com |
| Density Functional Theory (DFT) | Calculates optimized geometry, electronic structure, and simulates IR and UV-Vis spectra. nih.govmdpi.com |
| Molecular Dynamics (MD) | Simulates the interaction of dye molecules with substrates (e.g., fibers, proteins) over time. nih.gov |
Chromatographic and Extraction Techniques in Dye Research
Chromatographic and extraction techniques are essential for the separation, purification, and analysis of dyes like this compound from various matrices. These methods are crucial for quality control in dye manufacturing, for the analysis of dyes in environmental samples, and for studying the byproducts of dye synthesis or degradation.
Solid-Phase Extraction (SPE) is a widely used technique for sample preparation, particularly for the preconcentration and cleanup of dyes from aqueous solutions. SPE is often preferred over traditional liquid-liquid extraction due to its efficiency, reduced solvent consumption, and ease of automation. The technique involves passing a liquid sample through a solid adsorbent material (the stationary phase) packed in a cartridge. The target analytes (dyes) are retained on the sorbent, while the matrix components pass through. The retained dyes are then eluted with a small volume of a suitable solvent. The choice of sorbent is critical and depends on the properties of the dye. For anionic dyes like this compound, anion exchange sorbents can be effective.
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful separation techniques used for the identification and quantification of dyes. In HPLC, the dye mixture is passed through a column packed with a stationary phase under high pressure. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. HPTLC operates on a similar principle but uses a thin layer of adsorbent material coated on a plate as the stationary phase. HPTLC is often used for its simplicity, high throughput, and cost-effectiveness in analyzing multiple samples simultaneously.
A typical workflow for the analysis of a textile dye might involve the following steps:
| Step | Technique | Purpose |
| 1. Extraction | Solid-Phase Extraction (SPE) | To isolate and preconcentrate the dye from a complex matrix (e.g., wastewater). |
| 2. Separation | HPLC or HPTLC | To separate the target dye from other components in the extract. |
| 3. Detection | UV-Vis or Mass Spectrometry (MS) Detector | To identify and quantify the separated dye based on its absorption spectrum or mass-to-charge ratio. |
These analytical methodologies provide the necessary tools for the detailed study and application of this compound, from quantifying its binding to biological tissues to ensuring its quality and assessing its environmental fate.
Chemical Stability and Degradation Pathways of Sirius Supra Scarlet Gg in Research Environments
Photochemical Degradation Mechanisms
Photochemical degradation, particularly through advanced oxidation processes (AOPs), is a prominent method for breaking down resilient organic molecules like Sirius Supra Scarlet GG. These processes typically involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack the dye molecule, leading to its eventual mineralization.
One of the most studied AOPs for dye degradation is photocatalysis using semiconductor materials, such as titanium dioxide (TiO2). When TiO2 is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which are the primary agents of degradation.
The degradation of azo dyes via photocatalysis generally follows a pseudo-first-order kinetic model. researchgate.net The rate of degradation is influenced by several factors, including the concentration of the dye, the amount of the photocatalyst, the intensity of the light source, and the pH of the solution. mdpi.com For instance, studies on similar direct azo dyes have shown that the degradation efficiency can be significantly affected by the initial dye concentration, with higher concentrations sometimes leading to a decrease in the degradation rate due to the screening effect of the dye molecules, which hinders light penetration to the catalyst surface. mdpi.com
The proposed mechanism for the photochemical degradation of an azo dye like this compound involves the following key steps:
Adsorption: The dye molecule adsorbs onto the surface of the photocatalyst.
Generation of Reactive Species: UV irradiation of the photocatalyst generates electron-hole pairs, leading to the formation of hydroxyl radicals and other ROS.
Attack on Chromophore: The hydroxyl radicals attack the azo bonds, which are responsible for the dye's color. This cleavage of the azo linkage results in the decolorization of the solution.
Fragmentation: The initial attack is followed by the fragmentation of the larger molecule into smaller aromatic intermediates.
Mineralization: Further oxidation of these intermediates leads to the opening of the aromatic rings and their eventual conversion into simpler, less harmful inorganic compounds such as carbon dioxide, water, and inorganic salts.
While specific degradation products for this compound are not extensively detailed in the available literature, analysis of other azo dyes suggests that the breakdown would likely lead to the formation of various aromatic amines and phenolic compounds as primary intermediates.
Chemical and Enzymatic Degradation Processes
The complex aromatic structure of this compound makes it resistant to conventional aerobic biodegradation. However, under specific chemical and enzymatic conditions, its degradation can be achieved.
Chemical Degradation:
Chemical degradation methods often involve the use of strong oxidizing agents. For example, the use of heat-activated persulfate has been investigated for the degradation of C.I. Direct Red 243. This process generates sulfate (B86663) radicals (SO4•−), which are powerful oxidizing species capable of degrading the dye molecule.
Enzymatic Degradation:
Enzymatic degradation offers a more environmentally friendly approach to breaking down azo dyes. The key enzymes involved in this process are typically produced by microorganisms and include azoreductases and laccases. researchgate.net
Azoreductases: These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), which is the initial and rate-limiting step in the biodegradation of azo dyes. This process typically occurs under anaerobic or anoxic conditions and results in the formation of colorless aromatic amines. nih.gov The reaction requires an electron donor, such as NADH or NADPH. researchgate.net While effective in decolorizing the dye, the resulting aromatic amines can sometimes be more toxic than the parent dye molecule. nih.gov
Laccases: These are multi-copper-containing oxidoreductases that can oxidize a wide range of organic compounds, including the aromatic amines produced from the initial cleavage of azo dyes. Laccases work under aerobic conditions and can contribute to the detoxification of the effluent by degrading the potentially harmful aromatic intermediates. researchgate.netnih.gov
The synergistic action of azoreductases and laccases can lead to a more complete degradation and detoxification of azo dyes. nih.gov A sequential anaerobic-aerobic treatment process, where the azo bonds are first cleaved by azoreductases under anaerobic conditions, followed by the degradation of the resulting aromatic amines by laccases under aerobic conditions, has been proposed as an effective strategy.
Influence of Environmental Factors on Dye Stability
The stability and degradation of this compound are significantly influenced by various environmental factors, including pH, temperature, and the presence of other substances.
pH: The pH of the solution is a critical parameter affecting both the chemical stability of the dye and the efficiency of degradation processes. Studies on the adsorption of C.I. Direct Red 243 onto clay have shown that the dye's interaction with surfaces is highly pH-dependent. For example, at a low pH of 2, a high percentage of the dye is adsorbed, while adsorption significantly decreases at a pH above 6. deswater.com This is because the surface charge of both the adsorbent and the dye molecule can change with pH, affecting the electrostatic interactions between them. deswater.com In photocatalytic degradation, pH can influence the surface charge of the catalyst and the formation of hydroxyl radicals, thereby affecting the degradation rate.
Temperature: Temperature can also play a role in the stability and degradation of this compound. In a study on the adsorption of C.I. Direct Red 243 on clay, it was observed that the adsorption capacity decreased with an increase in temperature, indicating that the adsorption process is exothermic. deswater.com This suggests that at higher temperatures, the dye may be more stable in solution and less likely to adsorb to surfaces.
Interactive Data Table: Effect of pH and Temperature on the Adsorption of C.I. Direct Red 243 on Clay
The following table summarizes the findings from a study on the adsorption of C.I. Direct Red 243 on a clay adsorbent, illustrating the influence of pH and temperature on the dye's removal from an aqueous solution. deswater.com
| Parameter | Condition | Adsorption Efficiency (%) | Adsorbed Amount (mg/g) |
| pH | 2 | 84.5 | - |
| 3 | - | - | |
| 4 | - | - | |
| 5 | - | - | |
| 6 | No significant adsorption | - | |
| Temperature (°C) | 22.5 | - | 94.24 |
| 40 | - | 89.36 | |
| 50 | - | 82.52 |
Data extracted from a study on the adsorption of Direct Red 243 dye onto clay. deswater.com The adsorption efficiency at different pH values was reported as a percentage, while the amount of dye adsorbed at different temperatures was given in mg/g.
Light: As discussed in the photochemical degradation section, the presence of light, particularly UV radiation, is a key factor in the degradation of this compound, especially in the presence of a photocatalyst. The dye itself is designed to have good light fastness for its application in textiles, meaning it is relatively stable under normal light conditions. However, under intense UV irradiation and in the presence of a catalyst, it can be readily degraded.
Comparative Chemical and Mechanistic Studies of Sirius Supra Scarlet Gg
Comparison of Staining Specificity and Affinity with Sirius Red F3BA and Congo Red
Sirius Supra Scarlet GG (Direct Red 76) is often discussed in the context of amyloid staining, where Congo Red (Direct Red 28) has historically been the benchmark. stainsfile.com Alongside Sirius Red F3B (Direct Red 80), this compound is considered a potential substitute for Congo Red. aatbio.comaatbio.com
Congo Red is the most popular and well-established direct dye for amyloid detection. stainsfile.com However, alternatives have been sought for various reasons, including potential improvements in visibility and staining characteristics. Sirius Red F3B, for instance, is a darker red than Congo Red, which some researchers find easier to visualize. stainsfile.comaatbio.com this compound, in contrast, presents a slightly more yellow tone. stainsfile.comaatbio.com
The staining selectivity of these direct dyes for amyloid is attributed to the β-pleated sheet structure of the amyloid protein. The dye molecules align with this structure, binding through hydrogen bonds. stainsfile.com This regular alignment, sometimes termed a "pseudocrystal," is responsible for the characteristic apple-green birefringence observed under polarized light, a key diagnostic feature for amyloidosis. stainsfile.com While all three dyes can exhibit this property, the intensity and specificity can vary.
| Feature | This compound | Sirius Red F3BA | Congo Red |
|---|---|---|---|
| C.I. Name | Direct Red 76 stainsfile.com | Direct Red 80 worlddyevariety.com | Direct Red 28 nih.gov |
| Color Tone | Slightly yellower red stainsfile.comaatbio.com | Darker red stainsfile.comaatbio.com | Reddish-brown aatbio.com |
| Primary Application Discussed | Amyloid staining stainsfile.com | Collagen and amyloid staining researchgate.netmedchemexpress.com | Amyloid staining stainsfile.com |
| Popularity in Histology | Not popular stainsfile.com | Commonly used for collagen researchgate.net | Most popular for amyloid stainsfile.com |
Contrasting Chemical Structures and Binding Mechanisms with Other Direct Cotton Dyes
This compound belongs to the stilbene (B7821643) and azo classes of dyes. stainsfile.com Like other direct cotton dyes, its utility in histology is dictated by its chemical structure, which facilitates its binding to tissue components. Direct dyes are characterized by their large, planar, and often linear molecular structures with multiple aromatic rings. dyestuffscn.comemperordye.comp2infohouse.org They are typically sodium salts of sulfonic acids, which makes them water-soluble. textileapex.com
The binding of direct dyes to fibers like cotton (cellulose) and proteins in tissues is primarily governed by non-covalent interactions. metrodyeing.com The main forces at play are hydrogen bonding and van der Waals forces. dyestuffscn.comemperordye.com The linear and planar nature of the dye molecules allows them to align closely with the long-chain molecules of cellulose (B213188) or the polypeptide chains of proteins, maximizing these weak intermolecular forces. dyestuffscn.com The presence of functional groups such as amino (-NH2), hydroxyl (-OH), and azo (-N=N-) groups on the dye molecule can form hydrogen bonds with corresponding groups in the tissue substrate. dyestuffscn.comemperordye.com
In the context of histological staining, this compound, Sirius Red F3B, and Congo Red share these general characteristics of direct dyes. They are all anionic dyes that can bind to tissue components. apparelbranders.com
This compound (Direct Red 76) is classified as a stilbene, azo dye. stainsfile.com
Sirius Red F3B (Direct Red 80) is a polyazo dye. worlddyevariety.com Its larger molecular structure with multiple azo groups contributes to its strong binding to collagen.
Congo Red (Direct Red 28) is also a benzidine-based azo dye. nih.gov
The planarity of the aromatic rings in these dye molecules is a crucial factor for their affinity to linear macromolecules in tissues. dyestuffscn.com For instance, the binding to collagen by Sirius Red F3B is enhanced by the alignment of the elongated dye molecules with the long axis of the collagen fibers. Similarly, the specific staining of amyloid by these dyes is dependent on the dye molecules intercalating within the β-pleated sheet structure of the amyloid fibrils.
| Compound | Chemical Class | Key Structural Features | Primary Binding Mechanisms |
|---|---|---|---|
| This compound | Stilbene, Azo stainsfile.com | Contains stilbene and azo groups | Hydrogen bonding, Van der Waals forces dyestuffscn.comemperordye.com |
| Sirius Red F3BA | Polyazo worlddyevariety.com | Multiple azo groups, large planar structure worlddyevariety.com | Hydrogen bonding, Van der Waals forces dyestuffscn.comemperordye.com |
| Congo Red | Azo nih.gov | Benzidine-based structure, two azo groups nih.gov | Hydrogen bonding, Van der Waals forces dyestuffscn.comemperordye.com |
Performance Comparison with Other Histological Stains in Specific Research Contexts
The performance of this compound in histology is primarily documented in the context of amyloid staining, where it has been proposed as an alternative to Congo Red. stainsfile.com However, its use has remained limited. stainsfile.com
In the broader field of collagen staining, Sirius Red F3B, a close relative of this compound, has been more extensively studied and compared with other stains. Picrosirius red staining (using Sirius Red F3B in a picric acid solution) is a widely used method for the visualization of collagen. It is often compared to Masson's Trichrome stain. Both techniques are effective for assessing collagen density, though they operate on different principles and can yield slightly different quantitative results. p2infohouse.org Sirius Red F3B has also been recommended as a substitute for acid fuchsin in van Gieson type procedures for collagen staining. stainsfile.com
Furthermore, Sirius Red F3B is used in combination with other dyes to achieve differential staining. For example, the Sirius Red/Fast Green Collagen Staining method allows for the simultaneous staining and quantification of collagenous (red) and non-collagenous (green) proteins in tissue samples. textilelearner.net
| Stain | Primary Target | Common Research Context | Notes on Performance |
|---|---|---|---|
| This compound | Amyloid stainsfile.com | Histopathology (amyloidosis) | Suggested as a substitute for Congo Red, but not widely used. stainsfile.com |
| Sirius Red F3BA | Collagen, Amyloid researchgate.netmedchemexpress.com | Connective tissue studies, fibrosis research, amyloidosis | Provides intense red staining of collagen; shows green birefringence with amyloid. medchemexpress.com Often used with picric acid. |
| Congo Red | Amyloid stainsfile.com | Diagnosis of amyloidosis | Gold standard for amyloid detection, shows apple-green birefringence under polarized light. stainsfile.comnih.gov |
| Masson's Trichrome | Collagen, Muscle, Cytoplasm | General histology, fibrosis studies | Stains collagen blue/green, muscle red, and cytoplasm pink. p2infohouse.org |
| Van Gieson Stain | Collagen, Muscle, Cytoplasm | General histology of connective tissue | Stains collagen pink/red and other tissues yellow. Sirius Red F3B can be a substitute for acid fuchsin in this method. stainsfile.com |
Future Directions and Emerging Research Avenues for Sirius Supra Scarlet Gg
Development of Novel Analogs for Enhanced Probe Specificity
While Sirius Supra Scarlet GG is effective in binding to collagen and amyloid, the development of novel analogs could significantly enhance its specificity and functionality as a molecular probe. The current form of the dye interacts with the basic amino acid residues of collagen, with its linear molecular structure aligning parallel to the long axis of collagen fibers. researchgate.net However, this binding is not exclusive to specific types of collagen or amyloid beta plaque isoforms.
Future research could focus on the synthesis of this compound derivatives with modified functional groups. For instance, the strategic addition of moieties with specific affinities for certain collagen subtypes or amyloid structures could lead to the development of probes for the differential diagnosis and monitoring of various fibrotic diseases and neurodegenerative disorders. The introduction of fluorescent tags with tunable emission spectra could also pave the way for multiplex imaging, allowing for the simultaneous visualization of multiple targets within a single tissue sample.
Table 1: Potential Chemical Modifications of this compound and Their Intended Outcomes
| Modification Strategy | Target Functional Group | Potential Outcome | Research Focus |
| Introduction of specific binding moieties | Sulfonic acid groups, amino groups | Enhanced affinity for specific collagen types (e.g., Type I vs. Type III) or amyloid beta isoforms. | Synthesis of derivatives with peptide or antibody fragments. |
| Attachment of fluorophores | Aromatic rings | Development of fluorescent probes for multiplex imaging and quantitative analysis. | Covalent linkage of spectrally distinct fluorescent dyes. |
| Alteration of molecular geometry | Azo linkages | Improved penetration into dense tissues and enhanced binding kinetics. | Synthesis of analogs with varied steric and electronic properties. |
| Incorporation of photo-crosslinking agents | Phenyl rings | Covalent labeling of target proteins for proteomic analysis. | Introduction of azide (B81097) or diazirine functionalities. |
Exploration of Advanced Material Science Applications for Dye-Substrate Composites
The inherent self-assembling properties of this compound and its ability to interact with fibrous proteins suggest a significant, yet largely unexplored, potential in advanced material science. The ordered aggregation of the dye molecules is a key feature of its interaction with collagen. nih.gov This principle could be harnessed to create novel dye-substrate composites with unique optical and mechanical properties.
One promising avenue is the development of functionalized nanoparticles. researchgate.net By conjugating this compound to the surface of nanoparticles, it may be possible to create targeted drug delivery systems for fibrotic tissues or amyloid plaques. nih.govrsc.org The dye would act as a targeting ligand, guiding the nanoparticle to the site of disease. Furthermore, the incorporation of this compound into polymer films could lead to the development of new optical materials, such as polarizers or sensors, that respond to the presence of specific biomolecules. The study of this compound in hydrogels enriched with biopolymers like chitosan (B1678972) has already shown interesting diffusion properties, suggesting potential applications in controlled release systems and tissue engineering scaffolds. researchgate.net
Table 2: Potential Applications of this compound in Advanced Material Science
| Application Area | Composite Type | Potential Functionality | Key Research Challenge |
| Targeted Drug Delivery | Dye-functionalized nanoparticles | Delivery of therapeutics to fibrotic tissues or amyloid plaques. | Ensuring biocompatibility and controlled drug release. |
| Biosensing | Dye-impregnated polymer films | Colorimetric or fluorometric detection of collagen or amyloid. | Achieving high sensitivity and selectivity. |
| Optical Materials | Aligned dye-polymer composites | Development of polarizers and optical filters. | Controlling the orientation and aggregation of dye molecules. |
| Tissue Engineering | Dye-infused hydrogel scaffolds | Monitoring collagen deposition and tissue regeneration in real-time. | Maintaining the bioactivity of the dye within the scaffold. |
Integration with Advanced Imaging and Sensing Technologies
The utility of this compound in microscopy is well-established, particularly in conjunction with polarized light microscopy. chop.edu However, its integration with more advanced imaging and sensing technologies promises to provide unprecedented insights into the structure and dynamics of the extracellular matrix.
Recent studies have demonstrated the use of Picrosirius Red with multiphoton excitation fluorescence imaging for the quantification of cardiac fibrosis. This technique offers a higher signal-to-noise ratio and greater specificity compared to second harmonic generation imaging. Further exploration of this compound with other super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) or STORM (Stochastic Optical Reconstruction Microscopy), could enable the visualization of collagen and amyloid fibrils at the nanoscale. nih.govbiocompare.comthermofisher.com This would provide a much more detailed understanding of the ultrastructural changes that occur in various diseases.
In the realm of sensing, the development of fiber-optic sensors coated with this compound could allow for the in-situ monitoring of fibrosis progression or regression in real-time. Such sensors could be invaluable in preclinical research and for monitoring the efficacy of anti-fibrotic therapies.
Table 3: Advanced Imaging and Sensing Technologies for Use with this compound
| Technology | Principle | Potential Application | Advantage over Conventional Methods |
| Multiphoton Excitation Fluorescence Microscopy | Nonlinear absorption of two or more photons to excite a fluorophore. | 3D imaging and quantification of collagen in deep tissues. | Increased penetration depth and reduced phototoxicity. |
| Super-Resolution Microscopy (STED, STORM) | Overcoming the diffraction limit of light to achieve nanoscale resolution. | Visualization of individual collagen and amyloid fibrils. | Unprecedented detail of fibrillar architecture. |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measuring the decay rate of fluorescence to probe the local environment of a fluorophore. | Differentiating between different states of collagen or amyloid aggregation. | Provides information beyond fluorescence intensity. |
| Fiber-Optic Biosensors | Immobilization of the dye on the surface of an optical fiber. | Real-time, in-situ monitoring of fibrosis. | Minimally invasive and allows for continuous measurement. |
Deeper Theoretical and Computational Investigations into Dye-Biomolecule Dynamics
A deeper understanding of the fundamental interactions between this compound and its biological targets is crucial for the rational design of new analogs and materials. While experimental studies have provided valuable insights, theoretical and computational approaches can offer an atomistic view of the binding mechanisms and dynamics.
Molecular dynamics (MD) simulations, for instance, can be employed to model the interaction of this compound with collagen and amyloid fibrils. nih.govacs.org Such simulations could elucidate the key amino acid residues involved in binding, the role of water molecules in mediating the interaction, and the conformational changes that both the dye and the protein undergo upon binding. This information would be invaluable for designing new dye analogs with improved affinity and specificity.
Quantum chemical calculations could also be used to investigate the electronic and spectral properties of this compound and its derivatives. nih.gov These calculations can help to predict the absorption and emission spectra of new analogs, guiding the synthesis of probes with desired optical properties. Furthermore, computational modeling can be used to study the self-aggregation of this compound molecules, providing insights that could be leveraged for the design of novel nanomaterials.
Table 4: Computational and Theoretical Approaches for Investigating this compound
| Method | Objective | Key Insights to be Gained | Impact on Future Research |
| Molecular Dynamics (MD) Simulations | To model the binding of the dye to collagen and amyloid fibrils. | Identification of key binding sites and interaction energies. | Rational design of novel analogs with enhanced specificity. |
| Quantum Chemical Calculations | To predict the electronic and spectral properties of the dye and its derivatives. | Understanding the relationship between molecular structure and optical properties. | Guided synthesis of fluorescent probes with tailored characteristics. |
| Molecular Docking | To predict the preferred binding orientation of the dye to its target. rsc.org | Elucidation of the binding mode at an atomistic level. | Complements experimental data and aids in the interpretation of results. |
| Coarse-Grained Simulations | To model the self-assembly and aggregation of dye molecules. | Understanding the formation of dye aggregates in solution and on substrates. | Design of novel nanomaterials with controlled architectures. |
Q & A
Q. How should researchers address multidimensional data (e.g., structural, kinetic) in this compound studies?
- Analytical Tools :
- Principal Component Analysis (PCA) : Reduce dimensionality while preserving variance.
- Machine Learning : Train models to predict emergent properties from high-throughput datasets.
- Conceptual Alignment : Frame interpretations within systems chemistry or network theory .
Q. What are the challenges in applying quasi-experimental designs to this compound's environmental impact studies?
- Key Issues :
- Control Group Selection : Natural environments lack laboratory-level controllability.
- Confounding Variables : Account for seasonal changes or pollutant interactions.
- Mitigation : Use propensity score matching to balance groups statistically .
Q. How can researchers avoid common pitfalls in peer-reviewed publications on this compound?
Q. What methodologies enable cross-disciplinary integration (e.g., chemistry, biology) in this compound research?
- Collaborative Frameworks :
- Linked Data Protocols : Standardize metadata for interoperability between fields.
- Ethical Consent : Secure approvals for dual-use studies (e.g., biomedical applications).
- Case Study : Combine spectroscopic data with genomic profiling to explore bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
